![molecular formula C21H26N2O4 B11935782 (E)-2-((1'S,6'R,7'S,8a'S)-6'-ethyl-2-oxo-3',5',6',7',8',8a'-hexahydro-2'H-spiro[indoline-3,1'-indolizine]-7'-yl)-3-methoxyacrylic acid](/img/structure/B11935782.png)
(E)-2-((1'S,6'R,7'S,8a'S)-6'-ethyl-2-oxo-3',5',6',7',8',8a'-hexahydro-2'H-spiro[indoline-3,1'-indolizine]-7'-yl)-3-methoxyacrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The asymmetric total synthesis of isorhynchophylline involves multiple steps, starting from simple precursors like butanal and ethyl acrylate. One notable method includes Carreira ring expansion to construct the tetracyclic core . The synthesis typically involves 16 steps, with key reactions including cyclization, oxidation, and stereoselective transformations.
Industrial Production Methods: Industrial production of isorhynchophylline primarily relies on extraction from Uncaria rhynchophylla. The plant material undergoes processes like drying, grinding, and solvent extraction, followed by purification using techniques such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) .
Análisis De Reacciones Químicas
Types of Reactions: Isorhynchophylline undergoes various chemical reactions, including:
Oxidation: Conversion to oxindole derivatives.
Reduction: Formation of reduced alkaloid forms.
Substitution: Introduction of functional groups at specific positions on the tetracyclic core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in hydrogenation reactions.
Substitution: Use of electrophilic reagents like alkyl halides or acyl chlorides in the presence of bases.
Major Products: The major products formed from these reactions include various oxindole derivatives, reduced alkaloids, and substituted tetracyclic compounds .
Aplicaciones Científicas De Investigación
Isorhynchophylline has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkaloid synthesis and transformations.
Biology: Investigated for its effects on cellular processes, including apoptosis and autophagy.
Medicine: Explored for its potential in treating neurodegenerative diseases, cancer, cardiovascular disorders, and osteoarthritis .
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mecanismo De Acción
Isorhynchophylline exerts its effects through multiple molecular targets and pathways:
Neuroprotection: Modulates N-methyl-D-aspartic acid (NMDA) receptors, reducing excitotoxicity and promoting synaptic plasticity.
Anti-inflammatory: Inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines.
Anti-cancer: Induces apoptosis in cancer cells by activating caspases and downregulating survival pathways.
Cardiovascular Protection: Protects vascular endothelial cells and reduces smooth muscle cell proliferation.
Comparación Con Compuestos Similares
Isorhynchophylline is often compared with its stereoisomer, rhynchophylline. Both compounds share similar pharmacological properties but differ in their stereochemistry and specific biological activities . Other similar compounds include:
Rhynchophylline: Another major alkaloid from Uncaria rhynchophylla with neuroprotective and cardiovascular benefits.
Mitraphylline: An oxindole alkaloid with anti-inflammatory and immunomodulatory effects.
Speciophylline: Known for its anti-cancer and anti-inflammatory properties.
Isorhynchophylline stands out due to its unique combination of neuroprotective, anti-inflammatory, and anti-cancer activities, making it a promising candidate for various therapeutic applications .
Propiedades
Fórmula molecular |
C21H26N2O4 |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
2-[(3S,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoic acid |
InChI |
InChI=1S/C21H26N2O4/c1-3-13-11-23-9-8-21(16-6-4-5-7-17(16)22-20(21)26)18(23)10-14(13)15(12-27-2)19(24)25/h4-7,12-14,18H,3,8-11H2,1-2H3,(H,22,26)(H,24,25)/t13-,14-,18-,21-/m0/s1 |
Clave InChI |
IQSFEAHJUMVILC-SCYQNTHKSA-N |
SMILES isomérico |
CC[C@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1C(=COC)C(=O)O)C4=CC=CC=C4NC3=O |
SMILES canónico |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)O)C4=CC=CC=C4NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


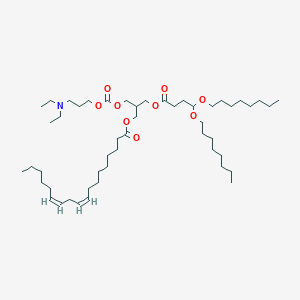

![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B11935711.png)
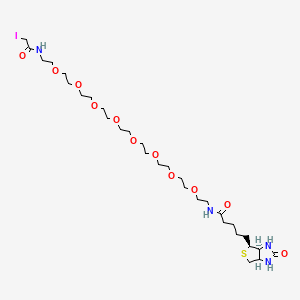
![5-[(8-methoxy-2-methylquinolin-4-yl)amino]-N-[(Z)-(4-methylsulfanylphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B11935721.png)

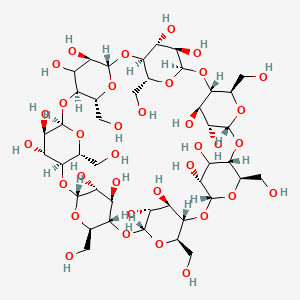
![Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate](/img/structure/B11935758.png)

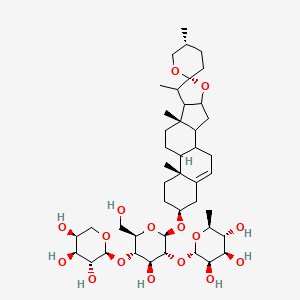

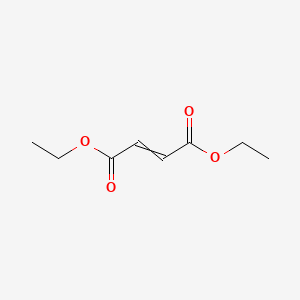
![(E)-5-[(1R,2R,4R,4aR,8aS)-1,2,4a,5-tetramethyl-4-[(E)-2-methylbut-2-enoyl]oxy-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B11935776.png)
![N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]-4-[4-[7-[1-[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-6-yl]piperidine-4-carbonyl]-7-azaspiro[3.5]nonan-2-yl]piperazin-1-yl]benzamide](/img/structure/B11935783.png)
